molecular formula C15H12O6 B191188 (+/-)-Eriodictyol CAS No. 4049-38-1

(+/-)-Eriodictyol

Cat. No.: B191188
CAS No.: 4049-38-1
M. Wt: 288.25 g/mol
InChI Key: SBHXYTNGIZCORC-UHFFFAOYSA-N
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Mechanism of Action

Eriodictyol, a flavonoid in the flavanones subclass, is abundantly present in a wide range of medicinal plants, citrus fruits, and vegetables . It has considerable medicinal properties and has been predicted to clarify the mode of action in various cellular and molecular pathways .

Target of Action

Eriodictyol has been associated with its ability to modulate a number of cell-signaling cascades . It has been shown to interact with pro-inflammatory cytokines such as tumor necrosis factor (TNF-α), interleukin-6 (IL-6), IL-8, and IL-1β . It also enhances the fork development of O1 (FOXO1) in RA-FLS for rheumatoid arthritis .

Mode of Action

Eriodictyol’s interaction with its targets results in a variety of changes. For instance, it has been shown to inhibit glioblastoma migration and invasion by reversing EMT via downregulation of the P38 MAPK/GSK-3β/ZEB1 pathway . It also modulates pro-inflammatory cytokines and enhances FOXO1 .

Biochemical Pathways

Eriodictyol affects various cellular and molecular pathways. It has been shown to protect retinal ganglion cells (RGCs) from high glucose-induced oxidative stress and cell apoptosis by activation of the Nrf2/HO-1 pathways . It also inhibits the PI3K/AKT pathway, which plays a crucial role in cell survival and growth .

Pharmacokinetics

The pharmacokinetic parameters of eriodictyol are important to understand its function in the prevention and treatment of diseases . .

Result of Action

Eriodictyol has numerous therapeutic roles, including antioxidant, anti-inflammatory, anti-cancer, neuroprotective, cardioprotective, anti-diabetic, anti-obesity, and hepatoprotective effects . It has been reported to maintain homeostasis in organisms by exerting neuroprotective and vascular protective effects .

Action Environment

The action, efficacy, and stability of eriodictyol can be influenced by various environmental factors. For instance, the solubility of eriodictyol can affect its bioavailability and thus its pharmacological effects . .

Biochemical Analysis

Biochemical Properties

Eriodictyol has been predicted to clarify the mode of action in various cellular and molecular pathways . It has been reported that Eriodictyol can maintain homeostasis in organisms by exerting neuroprotective and vascular protective effects .

Cellular Effects

Eriodictyol has been shown to have considerable medicinal properties, including antioxidant, anti-inflammatory, anti-cancer, neuroprotective, cardioprotective, anti-diabetic, anti-obesity, and hepatoprotective effects . It has been reported that Eriodictyol can modulate pro-inflammatory cytokines such as tumor necrosis factor (TNF-α), interleukin-6 (IL-6), IL-8, and IL-1β expression .

Molecular Mechanism

The molecular mechanisms of Eriodictyol to prevent or reduce certain conditions are mainly based on the inhibition of inflammation, oxidative stress, autophagy, and apoptosis . For instance, Eriodictyol has been shown to inhibit glioblastoma migration and invasion by reversing EMT via downregulation of the P38 MAPK/GSK-3β/ZEB1 pathway .

Temporal Effects in Laboratory Settings

While specific temporal effects of Eriodictyol in laboratory settings are not widely reported, it is known that Eriodictyol has various pharmacological properties and can maintain homeostasis in organisms .

Dosage Effects in Animal Models

While specific dosage effects of Eriodictyol in animal models are not widely reported, it is known that Eriodictyol has various pharmacological properties and can maintain homeostasis in organisms .

Metabolic Pathways

In plants, the Eriodictyol biosynthetic pathway starts from L-tyrosine. Under the action of tyrosine ammonia-lyase (TAL) and 4-coumarate-CoA ligase (4CL), L-tyrosine is converted to coumaroyl-CoA, which then forms naringenin chalcone by chelating malonyl-CoA at a 1:3 molar ratio .

Transport and Distribution

While specific transport and distribution of Eriodictyol within cells and tissues are not widely reported, it is known that Eriodictyol has various pharmacological properties and can maintain homeostasis in organisms .

Subcellular Localization

While specific subcellular localization of Eriodictyol is not widely reported, it is known that Eriodictyol has various pharmacological properties and can maintain homeostasis in organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: (+/-)-Eriodictyol can be synthesized through various methods. One common approach involves the use of engineered microorganisms. For instance, Corynebacterium glutamicum has been employed to produce eriodictyol directly from tyrosine . This process involves optimizing the biosynthetic module of naringenin, an upstream intermediate for eriodictyol production, and introducing genes from Escherichia coli to synthesize eriodictyol from naringenin .

Another method involves the use of Escherichia coli engineered co-culture systems. In this approach, two E. coli strains are engineered to function as constitutive components of a biological system. The first strain synthesizes p-coumaric acid from D-glucose, while the second strain synthesizes eriodictyol from p-coumaric acid .

Industrial Production Methods: Industrial production of eriodictyol typically involves extraction from plants or chemical synthesis. Microbial production using engineered microorganisms is becoming an attractive alternative due to its various advantages, such as independence from seasonal variations, purity of end products, and rapid production .

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,13,16-19H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHXYTNGIZCORC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862178
Record name (+/-)-Eriodictyol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Slightly beige solid; Bland aroma
Record name (\u00b1)-Eriodictyol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2146/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble, Sparingly soluble (in ethanol)
Record name (\u00b1)-Eriodictyol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2146/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4049-38-1
Record name Eriodictyol, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004049381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Eriodictyol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-Eriodictyol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ERIODICTYOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQT975GLYF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of eriodictyol in exerting its anticancer effects?

A1: Eriodictyol has been shown to exhibit anticancer activity against various cancer cell lines, including gastric cancer [], glioma [], and lung cancer []. One of its primary mechanisms involves the inhibition of the PI3K/AKT signaling pathway [, , ]. This pathway plays a crucial role in cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers. By suppressing this pathway, eriodictyol induces apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.

Q2: How does eriodictyol interact with the PI3K/AKT pathway?

A2: While the precise binding site of eriodictyol on PI3K/AKT remains to be fully elucidated, studies suggest that it directly interacts with components of this pathway, leading to the inhibition of downstream signaling. Molecular docking simulations have demonstrated favorable binding energies for eriodictyol with PI3K and AKT [], supporting the notion of a direct interaction.

Q3: Beyond PI3K/AKT, what other signaling pathways are modulated by eriodictyol?

A3: Eriodictyol's influence extends to other crucial signaling pathways. It has been observed to activate the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress [, , , ]. Additionally, eriodictyol downregulates the NF-κB pathway, a key regulator of inflammation [, , ]. These findings highlight eriodictyol’s multi-targeted approach to combating various pathological conditions.

Q4: Eriodictyol has shown potential in preclinical models of Alzheimer’s disease. What mechanisms contribute to this neuroprotective effect?

A4: Eriodictyol demonstrates promising neuroprotective properties in experimental models of Alzheimer's disease [, , ]. It can reduce amyloid-β (Aβ) aggregation, a hallmark of the disease, and alleviate tau hyperphosphorylation, another pathological feature linked to neuronal dysfunction. Furthermore, eriodictyol has been shown to inhibit ferroptosis, a form of regulated cell death implicated in neurodegeneration, by activating the Nrf2/HO-1 signaling pathway in a vitamin D receptor (VDR)-dependent manner [].

Q5: How does eriodictyol influence oxidative stress, and what are the implications for its therapeutic potential?

A5: Eriodictyol exhibits potent antioxidant activity through multiple mechanisms. It acts as a scavenger of reactive oxygen species (ROS) [], directly neutralizing these harmful molecules. Moreover, eriodictyol enhances the activity and expression of antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) [, , , ]. This multi-faceted antioxidant capacity contributes to its protective effects in various disease models characterized by oxidative damage, such as acute lung injury [], diabetic nephropathy [], and neurodegenerative diseases [, ].

Q6: What is the molecular formula and weight of eriodictyol?

A6: The molecular formula of eriodictyol is C15H12O6, and its molecular weight is 288.25 g/mol.

Q7: Are there any studies investigating the relationship between the structure of eriodictyol and its biological activity?

A7: Yes, studies have shown that the number of hydroxyl groups on the B-ring of flavonoids, including eriodictyol, significantly affects their antioxidant activity and interaction with the C1B domain of PKCδ []. Eriodictyol, with two hydroxyl groups on its B-ring, exhibits higher antioxidant activity than pinocembrin and naringenin, which have one and no hydroxyl group on their B-ring, respectively.

Q8: What is known about the pharmacokinetics of eriodictyol?

A8: Eriodictyol, when administered orally, is absorbed and metabolized, primarily into glucuronide conjugates. The solubility and vehicle used for administration significantly influence its pharmacokinetic profile []. Research suggests that eriodictyol's bioavailability might be enhanced by co-administration with UGT1A inhibitors such as glycyrrhetinic acid [].

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